molecular formula C13H12N2 B13778856 (2-Methylphenyl)phenyldiazene CAS No. 6676-90-0

(2-Methylphenyl)phenyldiazene

Cat. No.: B13778856
CAS No.: 6676-90-0
M. Wt: 196.25 g/mol
InChI Key: CFNRNHFKQPOFMH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)phenyldiazene typically involves the reaction of aniline derivatives with nitrous acid, followed by coupling with a suitable aromatic compound. One common method is the diazotization of 2-methylaniline (o-toluidine) with sodium nitrite in the presence of hydrochloric acid, followed by coupling with benzene to form the desired diazene compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and reagent concentrations, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)phenyldiazene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Methylphenyl)phenyldiazene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methylphenyl)phenyldiazene involves its interaction with molecular targets through the diazene group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial and anticancer activities. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)phenyldiazene: Similar structure with a methoxy group on the phenyl ring.

    (4-Ethylphenyl)phenyldiazene: Contains an ethyl group instead of a methyl group.

    (2-Fluorophenyl)phenyldiazene: Features a fluorine atom on the phenyl ring.

Uniqueness

(2-Methylphenyl)phenyldiazene is unique due to the presence of the methyl group on the phenyl ring, which influences its chemical reactivity and physical properties

Properties

CAS No.

6676-90-0

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

(2-methylphenyl)-phenyldiazene

InChI

InChI=1S/C13H12N2/c1-11-7-5-6-10-13(11)15-14-12-8-3-2-4-9-12/h2-10H,1H3

InChI Key

CFNRNHFKQPOFMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=CC=C2

Origin of Product

United States

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